As-358

Filovirus Marburg virus Antiviral selectivity

AS-358 (compound 3b), CAS 2222042-47-7, is a (-)-borneol monoterpenoid derivative that inhibits filovirus entry via glycoprotein binding. Researchers must select the free base (MARV: IC50 3.7μM, SI=118) or hydrochloride salt (EBOV: IC50 9.1μM, SI=31) based on virus target. LD50 >1000mg/kg supports in vivo use. Note: rapid ester hydrolysis requires NaF-stabilized sampling for PK studies.

Molecular Formula C18H31NO2
Molecular Weight 293.4 g/mol
Cat. No. B12413905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAs-358
Molecular FormulaC18H31NO2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)OC(=O)CCN3CCCCC3)C)C
InChIInChI=1S/C18H31NO2/c1-17(2)14-7-9-18(17,3)15(13-14)21-16(20)8-12-19-10-5-4-6-11-19/h14-15H,4-13H2,1-3H3/t14-,15+,18+/m0/s1
InChIKeyBMTQTMGZNRLSQL-HDMKZQKVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AS-358: Antiviral Activity of a Borneol-Derived Filovirus Entry Inhibitor Against Ebola and Marburg Viruses


AS-358 (compound 3b), a monoterpenoid derivative based on a (−)-borneol scaffold linked to 3-(piperidin-1-yl)propanoic acid via an ester bond [1], is a small-molecule inhibitor of filovirus entry. Its mechanism of action is proposed to involve binding to the active site of the viral glycoprotein, thereby interfering with the membrane fusion process required for viral entry into host cells [1]. The compound is available as a free base (CAS 2222042-47-7) and as a hydrochloride salt (CAS 2374723-26-7), with documented differences in antiviral potency profiles between the two forms [1].

Why Substituting AS-358 with Other Monoterpenoid Derivatives or Filovirus Inhibitors Without Verification Risks Experimental Inconsistency


AS-358 exhibits unique structure-activity relationship (SAR) characteristics within the camphene/borneol derivative series that preclude simple substitution with close structural analogs. Specifically, the compound demonstrates divergent antiviral potency depending on whether it is tested as the free base (3b) or the hydrochloride salt (3b·HCl) [1]. The free base shows preferential activity against Marburg virus (IC50 = 3.7 μM, SI = 118), while the hydrochloride salt shows stronger activity against Ebola virus (IC50 = 9.1 μM, SI = 31) [1]. This salt-form-dependent differential activity is not a universal feature of the series. Furthermore, AS-358's ester bond is rapidly hydrolyzed in biological matrices such as whole blood and plasma stabilized with EDTA or heparin [2], a stability limitation that directly impacts in vitro assay design and in vivo pharmacokinetic interpretation. Substituting with structurally related analogs lacking the ester moiety would yield fundamentally different metabolic stability profiles, invalidating any direct comparison of efficacy data.

AS-358 Quantitative Evidence Guide: Comparative Antiviral Potency, Selectivity, and In Vivo Tolerability Data


Evidence Item 1: Superior Selectivity Index Against Marburg Virus Compared to Ebola Virus

AS-358 (free base, compound 3b) demonstrates a markedly higher selectivity index (SI = CC50 / IC50) against Marburg virus compared to Ebola virus. The SI against MARV is 118, which is approximately 3.8-fold higher than the SI of 31 observed for its hydrochloride salt against EBOV [1]. This differential selectivity indicates that the compound's therapeutic window is substantially wider for MARV applications than for EBOV applications.

Filovirus Marburg virus Antiviral selectivity Selectivity index

Evidence Item 2: Salt-Form-Dependent Antiviral Potency Profile Distinct from Free Base

The free base form of AS-358 (3b) and its hydrochloride salt (3b·HCl) exhibit different antiviral potency profiles against filoviruses. The free base shows an IC50 of 3.7 μM against Marburg virus, whereas the hydrochloride salt shows an IC50 of 9.1 μM against Ebola virus [1]. Conversely, the hydrochloride salt demonstrates stronger activity against EBOV (IC50 = 9.1 μM) than the free base does against EBOV in some assays, though reported IC50 values for the free base against EBOV vary (47.5 μM in some 10-day assays) . This salt-form-dependent differential activity is a specific SAR feature of this compound series.

Filovirus Salt form Antiviral potency Ebola virus Marburg virus

Evidence Item 3: Documented In Vivo Acute Tolerability Profile with LD50 > 1000 mg/kg

AS-358 hydrochloride (3b·HCl) demonstrates good in vivo tolerability in acute toxicity studies. Following single-dose intragastric administration to adult ICR mice at dosages ranging from 0.14 to 1.08 g/kg, the compound exhibited no observable toxicity over a 7-day observation period, with an LD50 exceeding 1000 mg/kg [1]. This favorable acute safety profile supports its use in in vivo efficacy models.

In vivo safety Acute toxicity LD50 Filovirus

Evidence Item 4: Rapid Ester Hydrolysis in Biological Matrices Without Fluoride Stabilization

AS-358 is rapidly hydrolyzed at the ester bond in rat whole blood and plasma when stabilized with EDTA or heparin alone. The addition of sodium fluoride (NaF) significantly slows decomposition, enabling the development of a validated HPLC-MS/MS bioanalytical method [1]. Despite this instability, oral administration at 200 mg/kg achieved a blood concentration of 550 ng/mL at 1 hour post-dose in rats [1].

Metabolic stability Ester hydrolysis Pharmacokinetics Bioanalysis

AS-358 Optimal Research Application Scenarios Based on Evidence


Scenario 1: Marburg Virus Entry Mechanism Studies Requiring a High-Selectivity Tool Compound

AS-358 free base (compound 3b) is optimally deployed in Marburg virus research programs where a high selectivity index (SI = 118) is required to minimize cytotoxic confounding in cell-based entry assays [1]. Its proposed mechanism of action—binding to the filovirus glycoprotein active site and interfering with membrane fusion—makes it particularly suited for studying MARV entry dynamics and for validating glycoprotein-targeted therapeutic hypotheses [1].

Scenario 2: Ebola Virus Entry Inhibition Using the Hydrochloride Salt Form

For Ebola virus-focused research, the hydrochloride salt of AS-358 (3b·HCl) is the indicated form, demonstrating an IC50 of 9.1 μM and a selectivity index of 31 against authentic EBOV in Vero cell assays [1]. Researchers should procure the salt form specifically for EBOV entry inhibition studies, as the free base shows a different potency profile against EBOV in some assay conditions.

Scenario 3: In Vivo Proof-of-Concept Studies in Rodent Filovirus Models with Acute Dosing

AS-358's established in vivo tolerability profile (LD50 > 1000 mg/kg in mice following single intragastric administration) supports its use in acute rodent efficacy models of filovirus infection [1]. The documented oral bioavailability (Cmax of 550 ng/mL at 1 hour post-dose at 200 mg/kg in rats) provides a pharmacokinetic benchmark for dose-ranging studies [2]. Researchers should note the requirement for NaF stabilization of blood samples during PK sampling due to the compound's rapid ester hydrolysis [2].

Scenario 4: SAR Studies Exploring Borneol Scaffold Modifications for Filovirus Entry Inhibition

AS-358 serves as a key reference compound within the (−)-borneol derivative series for structure-activity relationship (SAR) investigations targeting filovirus entry. Its specific structural features—the borneol scaffold linked via an ester to 3-(piperidin-1-yl)propanoic acid—have been characterized for antiviral activity, cytotoxicity, and selectivity [1]. Researchers synthesizing or screening new analogs can use AS-358 as a benchmark for comparing potency, selectivity index, and metabolic stability improvements, particularly regarding the labile ester linkage that contributes to its rapid in vitro degradation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for As-358

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.